Nystatin vs. Amphotericin B: Superior Susceptibility of Candida albicans in Head-and-Neck Radiotherapy Patients
In an in vitro study of Candida species isolated from patients undergoing head-and-neck radiotherapy, nystatin demonstrated higher susceptibility rates against C. albicans compared to amphotericin B. Before radiotherapy, 100% of C. albicans strains were sensitive to nystatin, whereas only 71.4% were sensitive to amphotericin B. After radiotherapy, 100% remained sensitive to nystatin, compared to 75% for amphotericin B [1].
| Evidence Dimension | Susceptibility (% of C. albicans strains sensitive) |
|---|---|
| Target Compound Data | Before RT: 100%; After RT: 100% |
| Comparator Or Baseline | Amphotericin B: Before RT: 71.4%; After RT: 75% |
| Quantified Difference | Before RT: +28.6 percentage points; After RT: +25 percentage points |
| Conditions | In vitro microdilution assay; clinical isolates from head-and-neck radiotherapy patients (MIC determination) |
Why This Matters
This data indicates that nystatin may be a more reliable choice than amphotericin B for preventing or treating oral candidiasis in immunocompromised radiotherapy patients.
- [1] Golshah A, et al. Evaluation of antifungal effect of amphotericin B in comparison with nystatin on Candida species derived from patients undergoing head-and-neck radiotherapy. Dent Res J. 2024;21:66. doi:10.4103/drj.drj_352_23. Table 2. View Source
